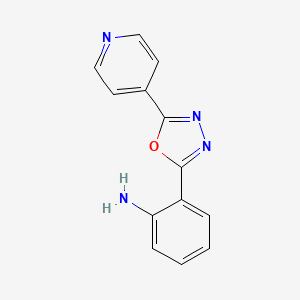
2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-2-furyl)-2-morpholin-4-ylethanamine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactivity
Synthesis of Substituted Pyridine-2(1H)-thiones : Morpholinium derivatives, including those related to the target compound, have been synthesized for the study of their structural properties and potential as intermediates in organic synthesis. The synthesis involves the interaction of enamines with furfurylidenecyanothioacetamide, leading to substituted pyridine-2(1H)-thiones (Dyachenko & Chernega, 2006).
Reactions with Derivatives of Cyclopentenones : The target compound's derivatives have been reacted with cyclopentenone derivatives, demonstrating the chemical versatility and potential for generating new compounds with varying functionalities (Akbutina et al., 2002).
Ring Opening Reactions : Studies have explored the ring-opening reactions of furan derivatives with secondary amines, including morpholine, underlining the compound's utility in synthesizing novel heterocyclic structures (Šafár̆ et al., 2000).
Potential Biological Activities
Antimicrobial Activity : The synthesis and evaluation of 4-(5-ARYL-2-FUROYL)morpholines and related compounds have revealed significant antimicrobial activities against various pathogens, highlighting the potential of these derivatives in developing new antimicrobial agents (Matiichuk et al., 2021).
Synthesis of Vanadium(V) and -(IV) Complexes : The creation of vanadium complexes derived from morpholine-containing ligands, such as 2-Methyl-6-[(2-Morpholin-4-ylethylimino)Methyl]Phenol, has been studied for their structural characteristics and potential antimicrobial activities (Hou et al., 2013).
Neurokinin-1 Receptor Antagonism : Research into neurokinin-1 receptor antagonists suitable for clinical administration has included derivatives of morpholine, investigating their efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its properties under various conditions .
Propiedades
IUPAC Name |
2-(5-methylfuran-2-yl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDWTZMSHESDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424370 |
Source


|
| Record name | 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875160-04-6 |
Source


|
| Record name | 2-(5-methyl-2-furyl)-2-morpholin-4-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)


![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)
![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)


